1-(cyclohexylmethyl)-1H-pyrazole hydrochloride

Description

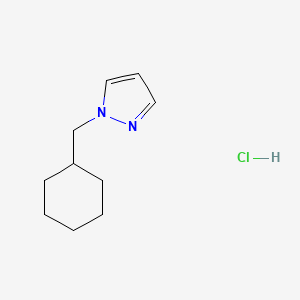

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(cyclohexylmethyl)pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-2-5-10(6-3-1)9-12-8-4-7-11-12;/h4,7-8,10H,1-3,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENYYOJLBMYROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride typically involves the reaction of cyclohexylmethylamine with hydrazine hydrate and a suitable aldehyde or ketone. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting pyrazole is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohexylmethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

Oxidation: Formation of pyrazole derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Pharmacological Activities

The compound exhibits several pharmacological activities, which can be categorized as follows:

- Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Research has shown that compounds similar to 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride demonstrate significant anti-inflammatory effects in various animal models .

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

- Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study 1: Anti-inflammatory Effects

In a study by Burguete et al., novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Antimicrobial Efficacy

A recent investigation into pyrazole-clubbed pyrimidine hybrids revealed that these compounds exhibited strong antibacterial activity against MRSA with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics such as levofloxacin. This highlights the potential of pyrazole derivatives in addressing antibiotic resistance issues .

Case Study 3: Anticancer Activity

Research conducted on various substituted pyrazoles showed that specific modifications could enhance their anticancer properties. For example, compounds with certain alkyl substitutions exhibited increased cytotoxicity against breast cancer cell lines, suggesting that structural variations can significantly impact biological activity .

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Bacterial cell wall disruption | |

| Anticancer | Induction of apoptosis |

Table 2: Comparison of MIC Values Against MRSA

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Alkyl Chain Length and Reactivity : The chloropropyl (C₃) and chloropentyl (C₅) derivatives exhibit increased lipophilicity compared to the cyclohexylmethyl analog, influencing membrane permeability .

- Cyclic vs. In contrast, benzyl-substituted analogs (e.g., 1-benzyl-4-(chloromethyl)-1H-pyrazole HCl) offer π-π stacking interactions for protein binding .

- Counterion Effects : Hydrochloride salts improve crystallinity and aqueous solubility, critical for bioavailability in drug candidates .

Biological Activity

1-(cyclohexylmethyl)-1H-pyrazole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, backed by research findings and case studies.

- Chemical Formula : C11H16ClN3

- Molecular Weight : 227.72 g/mol

- CAS Number : 2138082-17-2

The compound features a pyrazole ring substituted with a cyclohexylmethyl group, which is believed to influence its biological activity significantly.

This compound exhibits its biological effects through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammatory pathways and microbial resistance.

- Receptor Modulation : It interacts with various receptors, potentially altering their signaling pathways.

- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains, indicating potential use in treating infections.

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial activity. In vitro studies have reported the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 20.0 |

| Candida albicans | 15.0 |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, offering potential therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. Notable findings include:

- Cell Line Studies : In vitro assays demonstrated inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values around 5.0 µM and 4.5 µM respectively .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 5.0 | |

| A549 | 4.5 | |

| HCT116 | 6.0 |

These results highlight the compound's potential as a lead candidate for further anticancer drug development.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives, including this compound:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against common pathogens. The study found that compounds similar to this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to standard antibiotics .

- Anti-inflammatory Research : In a controlled study, the compound was administered to models of induced inflammation, resulting in significant reductions in swelling and pain markers compared to untreated controls, suggesting its utility in inflammatory conditions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.